N-methylbenzo[d]oxazole-2-sulfonamide
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Overview
Description
N-methylbenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the sulfonamide group in this compound enhances its potential for various applications, including antimicrobial, antifungal, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylbenzo[d]oxazole-2-sulfonamide can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminophenol with N-methylsulfonamide under acidic conditions. The reaction typically requires a catalyst such as boron trifluoride etherate and a solvent like 1,4-dioxane, with reflux conditions to achieve a moderate yield .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include the use of metal catalysts and ionic liquid catalysts to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-methylbenzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-methylbenzo[d]oxazole-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-methylbenzo[d]oxazole-2-sulfonamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in cancer cells . Additionally, the compound can disrupt cellular pathways by interfering with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl benzoxazole sulfonamide
- 2-piperidine-benzoxazole sulfonamide
- benzo[d]oxazole-2-thiol
Uniqueness
N-methylbenzo[d]oxazole-2-sulfonamide stands out due to its unique combination of the benzoxazole and sulfonamide moieties, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and its potential for industrial applications make it a versatile compound in both research and practical applications .
Properties
Molecular Formula |
C8H8N2O3S |
---|---|
Molecular Weight |
212.23 g/mol |
IUPAC Name |
N-methyl-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C8H8N2O3S/c1-9-14(11,12)8-10-6-4-2-3-5-7(6)13-8/h2-5,9H,1H3 |
InChI Key |
ZSPTXDIRSNPUGF-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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